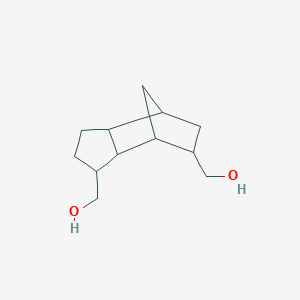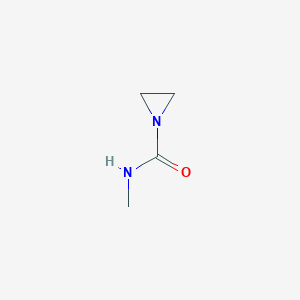
Lutetium nitride
Vue d'ensemble
Description
Lutetium nitride is a binary inorganic compound composed of lutetium and nitrogen with the chemical formula LuN . It is a solid material with a density of 11.66 grams per cubic centimeter and crystallizes in a cubic crystal system . This compound is notable for its high melting point and stability, making it a subject of interest in various scientific and industrial applications.
Méthodes De Préparation
Lutetium nitride can be synthesized through the direct nitridation of lutetium metal at high temperatures. The reaction involves heating lutetium metal in the presence of nitrogen gas at approximately 1600 degrees Celsius . The chemical reaction can be represented as: [ 2Lu + N_2 \rightarrow 2LuN ] This method is efficient and results in a high yield of this compound with minimal impurities .
Analyse Des Réactions Chimiques
Lutetium nitride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxygen, hydrogen, and halogens. For example, this compound can be oxidized to form lutetium oxide and nitrogen gas: [ 2LuN + 3O_2 \rightarrow 2Lu_2O_3 + 2N_2 ] In reduction reactions, this compound can be reduced by hydrogen to form lutetium metal and ammonia: [ LuN + 3H_2 \rightarrow Lu + NH_3 ] Substitution reactions involving this compound typically result in the formation of various lutetium compounds, depending on the reagents and conditions used.
Applications De Recherche Scientifique
Lutetium nitride has several scientific research applications due to its unique properties. In chemistry, it is used as a precursor for the synthesis of other lutetium compounds . In the field of materials science, this compound is studied for its potential use in high-temperature ceramics and refractory materials . Additionally, this compound derivatives, such as lutetium vanadate, are explored for their applications in electrochemical sensing and medical imaging due to their excellent conductivity and electrocatalytic activity.
Mécanisme D'action
The mechanism of action of lutetium nitride involves its interaction with various molecular targets and pathways. In electrochemical applications, this compound acts as a catalyst, facilitating electron transfer reactions. Its high stability and conductivity make it an effective material for these purposes. In medical imaging, this compound derivatives interact with biological molecules, enhancing imaging contrast and enabling precise detection of target tissues.
Comparaison Avec Des Composés Similaires
Lutetium nitride can be compared with other lutetium compounds, such as lutetium oxide, lutetium fluoride, and lutetium chloride . While lutetium oxide is primarily used in the preparation of specialty glasses and ceramics, lutetium fluoride is utilized in the production of laser crystals. Lutetium chloride, on the other hand, is used in various chemical synthesis processes. This compound stands out due to its high stability and unique properties, making it suitable for high-temperature and electrochemical applications .
Similar Compounds::- Lutetium oxide
- Lutetium fluoride
- Lutetium chloride
Propriétés
IUPAC Name |
azanylidynelutetium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Lu.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDGELPGCPPHSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N#[Lu] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
LuN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.974 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12125-25-6 | |
| Record name | Lutetium nitride (LuN) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12125-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lutetium nitride (LuN) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012125256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lutetium nitride (LuN) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lutetium nitride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.980 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


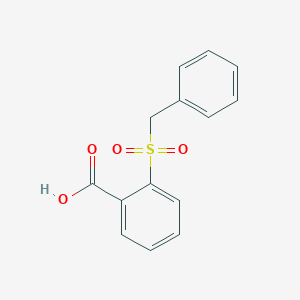

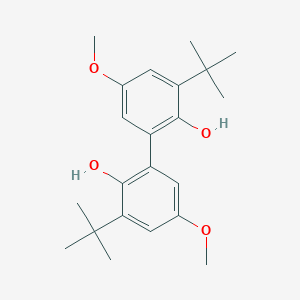
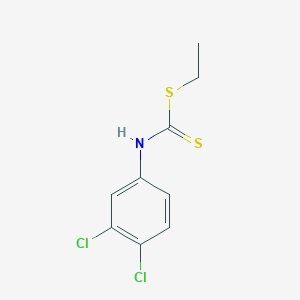
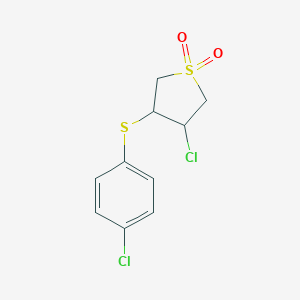
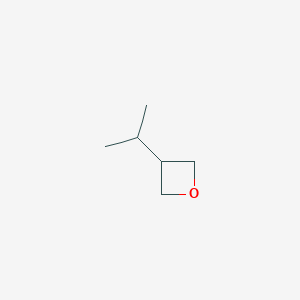
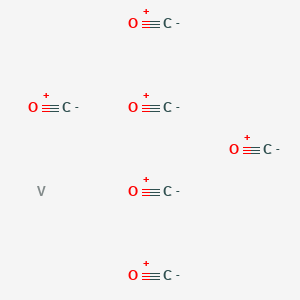
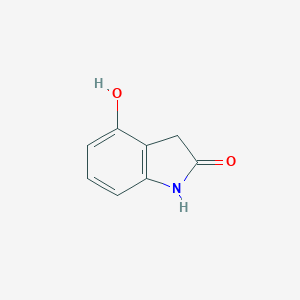
![4-[4-[4-(4-Hydroxyphenyl)phenyl]phenyl]phenol](/img/structure/B81681.png)
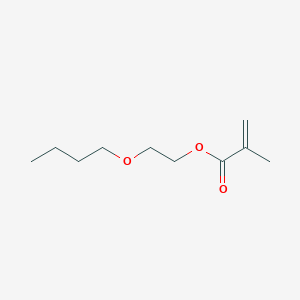
![1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-hexadecanol](/img/structure/B81684.png)
![Bicyclo[2.2.1]heptane, 2-bromo-, (1R,2S,4S)-rel-(9CI)](/img/structure/B81686.png)
